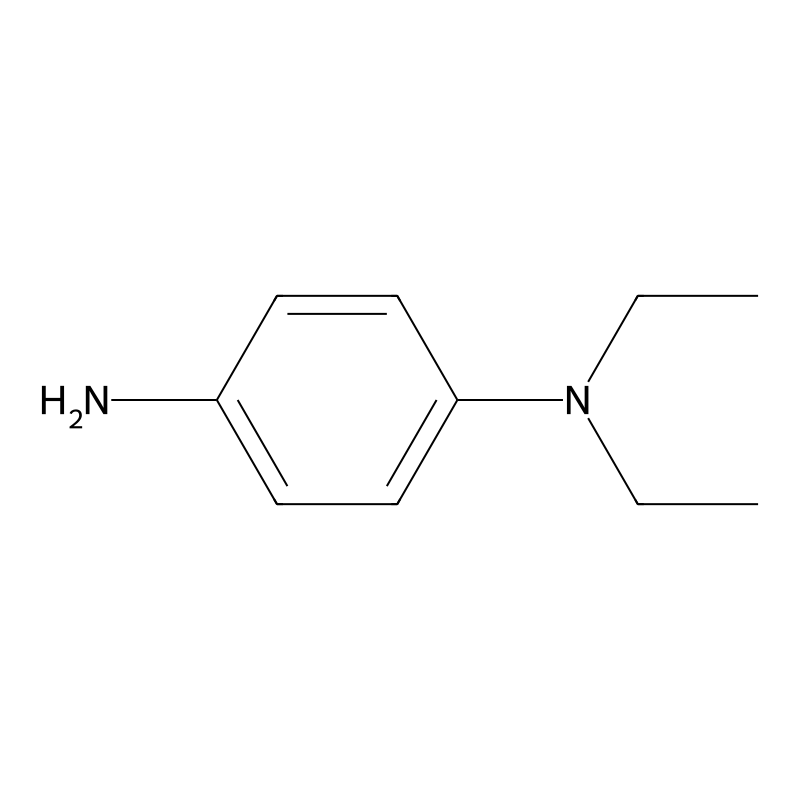N,N-Diethyl-P-phenylenediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Insol in water; sol in alcohol and ether
Very soluble in benzene
Synonyms
Canonical SMILES
Reference Probe for Studying Chlorination Kinetics:
N,N-Diethyl-p-phenylenediamine has found application as a reference probe in scientific research investigating the rapid chlorination rate constants. A study employed a stopped-flow spectrophotometric competition kinetics method to analyze the reaction rates. N,N-Diethyl-p-phenylenediamine served as a reference compound to effectively determine the chlorination kinetics of various substrates. Source: Sigma-Aldrich product page on N,N-Diethyl-p-phenylenediamine:
N,N-Diethyl-P-phenylenediamine is an organic compound classified as a diamine, characterized by the presence of two ethyl groups attached to the nitrogen atoms of the phenylene diamine structure. It appears as a reddish-brown to black liquid and has a molecular formula of with a molecular weight of approximately 164.28 g/mol. This compound is known for its reactivity and is insoluble in water, exhibiting a boiling point of 500 to 504°F (260 to 263°C) and a melting point ranging from 79 to 82°F (26 to 28°C) .
The biological activity of N,N-Diethyl-P-phenylenediamine has been explored primarily in terms of its potential toxicity and allergenic properties. It has been identified as an irritant, capable of causing skin irritation and dermatitis upon contact. Furthermore, it has been associated with allergic reactions in some individuals, necessitating caution during handling . The compound's interaction with biological systems may also involve oxidative stress mechanisms due to its reactivity.
N,N-Diethyl-P-phenylenediamine can be synthesized through several methods, including:
- Amination Reactions: The compound can be produced by the reaction of diethylamine with p-nitroaniline followed by reduction.
- Reduction Processes: Starting from p-phenylenediamine or its derivatives, reduction processes using reducing agents can yield N,N-Diethyl-P-phenylenediamine.
- Substitution Reactions: Electrophilic substitution reactions on p-phenylenediamine can also lead to the formation of this compound.
These methods highlight the versatility in synthesizing N,N-Diethyl-P-phenylenediamine depending on available starting materials and desired purity levels .
N,N-Diethyl-P-phenylenediamine finds applications across various fields:
- Analytical Chemistry: It is widely used as a colorimetric reagent for detecting persulfates and other oxidizing agents.
- Dyes and Pigments: The compound serves as an intermediate in the synthesis of dyes and pigments due to its chromogenic properties.
- Pharmaceuticals: It is utilized in certain pharmaceutical formulations where its reactivity can be advantageous.
These applications underscore the compound's significance in both industrial and laboratory settings .
Research on interaction studies involving N,N-Diethyl-P-phenylenediamine has primarily focused on its reactivity with various oxidants and its behavior in biological systems. For example, studies indicate that it can participate in complex redox reactions when exposed to persulfates without exhibiting bactericidal effects, making it suitable for environmental applications such as pollutant degradation . Additionally, its interactions with enzymes have been investigated, revealing insights into its potential as a substrate or inhibitor in biochemical pathways .
N,N-Diethyl-P-phenylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-P-phenylenediamine | Two methyl groups instead of ethyl | More polar; different solubility characteristics |
| N,N-Diethyl-1,4-benzenediamine | Similar structure but different substituents | Used primarily in dye production |
| P-Amino-N,N-diethylaniline | Contains an amino group at para position | More hydrophilic; different reactivity profile |
| 4-(Diethylamino)aniline | Diethylamino group attached at para position | Shows distinct electronic properties |
These compounds illustrate variations in substituents that affect solubility, reactivity, and applications while retaining a core phenylene diamine structure .
N,N-Diethyl-P-phenylenediamine (DPD) emerged as a critical compound in the late 19th century during investigations into redox-active aromatic amines. Its discovery paralleled the work of Casmir Wurster, who in 1884 identified the redox properties of tetramethylphenylenediamine, a structurally related compound that forms stable radical cations like Wurster’s Blue. DPD’s utility grew in the mid-20th century with the development of colorimetric methods for water quality monitoring. By the 1970s, it became the gold standard for chlorine detection, replacing carcinogenic reagents like o-tolidine. The U.S. Environmental Protection Agency (USEPA) later standardized DPD-based methods for drinking water analysis, cementing its role in environmental chemistry.
Key Milestones
- 1950s: Introduction of DPD as a spectrophotometric reagent for detecting oxidizing agents.
- 1974: Adoption of DPD in the Standard Methods for the Examination of Water and Wastewater for free chlorine quantification.
- 2000: USEPA approval of DPD for regulatory compliance in drinking water testing (Method 8021).
- 2010s: Development of Ferrous Ammonium Sulfate (FAS)-DPD titration, enabling precise measurement of chlorine concentrations up to 20 ppm.
Physical Description
Color/Form
Pale yellow liquid
XLogP3
Boiling Point
261.0 °C
260-262 °C
Flash Point
Density
0.988
Melting Point
UNII
Related CAS
2198-58-5 (mono-hydrochloride)
6065-27-6 (unspecified sulfate)
62637-92-7 (oxalate[2:1])
6283-63-2 (sulfate[1:1])
GHS Hazard Statements
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms


Corrosive;Acute Toxic
Other CAS
Wikipedia
Methods of Manufacturing
Reduction of p-nitro-N,N-dimethylaniline








